
Ethyl Tetrazole-5-Carboxylate: A Key Precursor
in the Synthesis of Pranlukast

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Ethyl Tetrazole-5-Carboxylate

Cat. No.: B052526 Get Quote

Application Note

Introduction

Pranlukast is a potent and selective cysteinyl leukotriene receptor antagonist used in the

treatment of bronchial asthma and allergic rhinitis. Its synthesis involves the construction of a

chromone backbone bearing a tetrazole moiety, which is crucial for its pharmacological activity.

Ethyl tetrazole-5-carboxylate serves as a critical precursor for the introduction of this

essential tetrazole ring. This document provides detailed application notes and protocols for the

synthesis of Pranlukast, with a specific focus on the utilization of ethyl tetrazole-5-
carboxylate.

Overview of the Synthetic Strategy

The synthesis of Pranlukast can be achieved through various routes, with a common and

effective strategy involving the Claisen condensation of an activated acetophenone derivative

with ethyl tetrazole-5-carboxylate, followed by an acid-catalyzed cyclization to form the

chromone ring. The key intermediate, 3-[4-(4-phenylbutoxy)benzoylamino]-2-

hydroxyacetophenone, is first synthesized and then reacted with ethyl tetrazole-5-carboxylate
to yield a 1,3-diketone intermediate. Subsequent intramolecular cyclization affords Pranlukast.

[1][2]
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This section details the experimental procedures for the synthesis of Pranlukast, including the

preparation of key intermediates.

Part 1: Synthesis of 4-(4-Phenylbutoxy)benzoic Acid

This intermediate provides the side chain of the final Pranlukast molecule.

Protocol:

Ring-opening of Tetrahydrofuran: A mixture of tetrahydrofuran and concentrated hydrochloric

acid (in a 1:3 molar ratio) is heated at 60-65°C for 6 hours to yield 4-chlorobutan-1-ol.[1]

Friedel-Crafts Alkylation: Anhydrous aluminum chloride is added to benzene, and the mixture

is cooled. 4-chlorobutan-1-ol is then added dropwise, and the reaction is maintained for 4

hours to produce 4-phenylbutan-1-ol.[1]

Bromination: 4-phenylbutan-1-ol is treated with a brominating agent to yield 1-bromo-4-

phenylbutane.

Etherification and Hydrolysis: 1-bromo-4-phenylbutane is reacted with methyl p-

hydroxybenzoate in the presence of a base (e.g., potassium carbonate) to form methyl 4-(4-

phenylbutoxy)benzoate.[3] This ester is then hydrolyzed using a sodium hydroxide solution

to give 4-(4-phenylbutoxy)benzoic acid.[3]

Part 2: Synthesis of 3-Amino-2-hydroxyacetophenone

This intermediate forms the core of the chromone ring.

Protocol:

Acetylation of 4-chlorophenol: 4-chlorophenol is reacted with acetic anhydride and pyridine

to produce 4-chlorophenyl acetate.[1]

Fries Rearrangement: The 4-chlorophenyl acetate undergoes a Fries rearrangement in the

presence of aluminum chloride to yield 1-(5-chloro-2-hydroxyphenyl)ethanone.[1]

Nitration: The resulting acetophenone is nitrated using nitric acid to introduce a nitro group,

yielding 1-(5-chloro-2-hydroxy-3-nitrophenyl)ethanone.[1]
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Catalytic Hydrogenation: The nitro group is reduced to an amino group via catalytic

hydrogenation using Pd/C as a catalyst, affording 3-amino-2-hydroxyacetophenone.[1]

Part 3: Synthesis of 3-[4-(4-Phenylbutoxy)benzoylamino]-2-hydroxyacetophenone

Protocol:

4-(4-phenylbutoxy)benzoic acid (13.5g, 0.05 mol) is dissolved in toluene (50 mL).[1]

Dimethylformamide (DMF, 0.125 mL) and thionyl chloride (6.60g, 0.055 mol) are added, and

the mixture is heated to 60-75°C for 30 minutes to form the corresponding acid chloride.[1]

In a separate flask, 3-amino-2-hydroxyacetophenone (7.6g, 0.05 mol) is dissolved in a

suitable solvent.

The freshly prepared acid chloride solution is added dropwise to the 3-amino-2-

hydroxyacetophenone solution under controlled temperature conditions.

The reaction mixture is stirred until the reaction is complete (monitored by TLC).

The product, 3-[4-(4-phenylbutoxy)benzoylamino]-2-hydroxyacetophenone, is isolated and

purified.

Part 4: Synthesis of Pranlukast via Claisen Condensation and Cyclization

This final stage utilizes ethyl tetrazole-5-carboxylate to form the tetrazole-substituted

chromone ring.

Protocol:

Under a nitrogen atmosphere, a strong base such as potassium tert-butoxide (31.36g) is

dissolved in a polar organic solvent like DMF (160ml).[4]

3-[4-(4-phenylbutoxy)benzoylamino]-2-hydroxyacetophenone is added to the basic solution

at room temperature.[4]

Ethyl tetrazole-5-carboxylate is then added to the reaction mixture.[4]
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The reaction mixture is stirred, and the temperature is raised to 60°C for 5 hours to facilitate

the Claisen condensation, forming a 1,3-diketone intermediate.[4]

After the condensation is complete, the reaction mixture is cooled to below 10°C.[4]

The cooled reaction solution is then added to a dilute hydrochloric acid solution, controlling

the temperature at 30°C, to induce cyclization over 6 hours.[4]

The precipitated solid is filtered, washed with water, and dried to yield Pranlukast.[1][4]

The crude product can be recrystallized from a suitable solvent like toluene to obtain pure

Pranlukast.[1]

Data Presentation
Table 1: Summary of Yields for Key Synthetic Steps

Step Product
Starting
Material

Yield (%) Reference

Ring-opening of

Tetrahydrofuran

4-chlorobutan-1-

ol
Tetrahydrofuran 70 [1]

Synthesis of 3-

amino-2-

hydroxyacetophe

none

3-amino-2-

hydroxyacetophe

none

1-(5-chloro-2-

hydroxy-3-

nitrophenyl)ethan

one

70 [1]

Final Cyclization

and

Recrystallization

Pranlukast
1,3-diketone

intermediate
85.1 [1]

Overall Yield Pranlukast Tetrahydrofuran 24.7 [1]
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Caption: Overall synthetic workflow for Pranlukast.
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Caption: Key steps in the formation of the chromone ring.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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